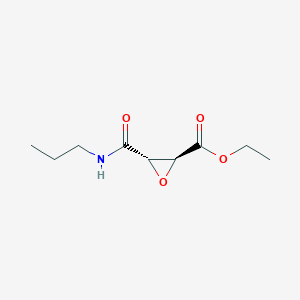

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate

Description

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate is a chiral epoxide-containing peptidomimetic compound characterized by its stereospecific oxirane (epoxide) ring and propylcarbamoyl side chain. This structure is designed to confer stability and bioactivity, particularly in targeting enzymes such as calpains or proteases. The ethyl ester group enhances lipophilicity, while the propylcarbamoyl moiety may influence binding specificity and metabolic stability .

Properties

IUPAC Name |

ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSTYRCPQIKIOU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733033 | |

| Record name | Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334772-27-9 | |

| Record name | Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-oxirane-2-carboxylate with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), can be utilized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxirane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxirane derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Drug Synthesis: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Material Science: It is employed in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. Additionally, the compound may influence cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a core epoxide-carboxylate framework with analogs reported in and . Key differences lie in the substituents attached to the carbamoyl group and the triazole/thiazol rings. A comparative analysis is provided below:

Key Observations :

- Substituent Impact on Yield: Electron-withdrawing groups (e.g., 4-fluorophenyl in 36E) correlate with higher yields (92.2%) compared to bulkier substituents like piperidine-sulfonyl in 37E (79.8%) .

- Bioactivity : Thiazol and triazole groups in analogs (e.g., 36E, 43E) enhance calpain inhibition via π-π stacking and hydrogen bonding . The propylcarbamoyl group may prioritize metabolic stability over direct enzyme interaction.

- Solubility: Ethyl esters (target compound, 36E–39E) improve membrane permeability, while carboxylic acid derivatives (e.g., 35, 36) are more water-soluble, suited for intravenous formulations .

Spectroscopic and Physicochemical Data

- NMR : All compounds exhibit characteristic epoxide proton signals near δ 3.5–4.5 ppm. The propylcarbamoyl group in the target compound would display triplet signals for CH₂ groups (δ ~1.3–1.6 ppm) and a carbamoyl NH signal (δ ~6.5–7.0 ppm) .

- Thermal Stability : Sodium salts () demonstrate superior stability over esters, critical for pharmaceutical formulations .

Biological Activity

(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, with the CAS number 334772-27-9, is a chemical compound notable for its unique structural features and reactivity. It is primarily utilized in scientific research, particularly in drug synthesis, catalysis, and material science. This compound is characterized by its oxirane ring and propylcarbamoyl substituent, which contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : C₉H₁₅N₁O₄

- Molecular Weight : 201.22 g/mol

- CAS Number : 334772-27-9

Structural Features

The compound features an oxirane ring that is known for its reactivity in nucleophilic substitution reactions. The propylcarbamoyl group enhances its electrophilic character, allowing it to interact with various biological targets.

This compound acts as an electrophile, enabling it to react with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their functions. The compound may also influence cellular signaling pathways, contributing to its biological effects.

Research Findings

Recent studies have explored the biological implications of this compound:

- Drug Development : It has been identified as a promising building block for synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.

- Catalytic Activity : The compound has demonstrated efficacy as a catalyst in organic reactions, enhancing reaction rates and selectivity.

- Material Science Applications : Its unique properties are being investigated for developing advanced materials such as polymers and coatings.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of specific enzymes by this compound. It was found to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition was linked to the structural characteristics of the propylcarbamoyl group, which enhances binding affinity to target enzymes.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a table summarizing key features is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Oxirane ring with propylcarbamoyl group | Anticancer properties; enzyme inhibition |

| (2S,3S)-Ethyl 3-(methylcarbamoyl)oxirane-2-carboxylate | Oxirane ring with methylcarbamoyl group | Moderate cytotoxicity |

| (2S,3S)-Ethyl 3-(ethylcarbamoyl)oxirane-2-carboxylate | Oxirane ring with ethylcarbamoyl group | Limited biological activity reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.